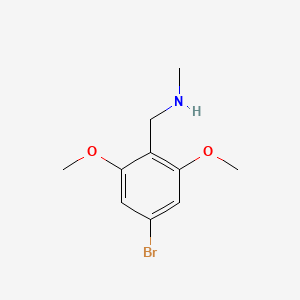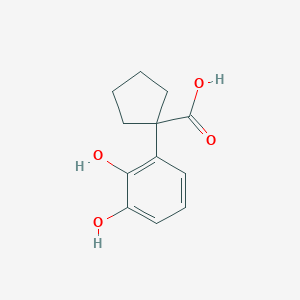
1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a dihydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene, which involves the reaction of cyclopentene with carbon monoxide and water to form the carboxylic acid . Another method includes the base-induced ring contraction of 2-chlorocyclohexanone to yield methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the hydrocarboxylation process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid exerts its effects is primarily through its antioxidant activity. The dihydroxyphenyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanecarboxylic acid: Similar in structure but lacks the dihydroxyphenyl group.
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Contains a trifluoromethyl group instead of the dihydroxyphenyl group.
Cyclopentane-1,3-dione: An isostere for the carboxylic acid functional group.
Uniqueness: 1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both the cyclopentane ring and the dihydroxyphenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
1-(2,3-dihydroxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c13-9-5-3-4-8(10(9)14)12(11(15)16)6-1-2-7-12/h3-5,13-14H,1-2,6-7H2,(H,15,16) |
InChI-Schlüssel |
VKFAXLPHAPRJNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=C(C(=CC=C2)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


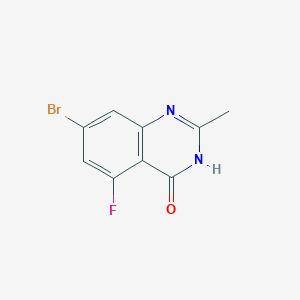
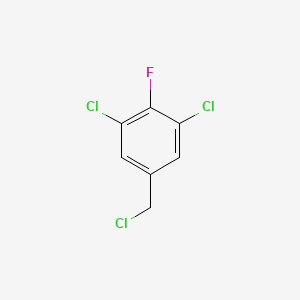
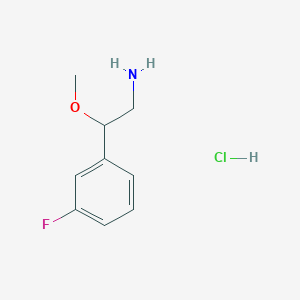
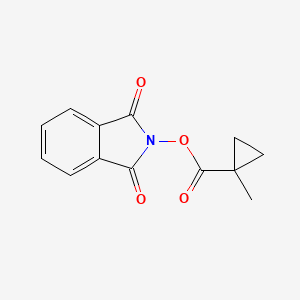
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B13576622.png)
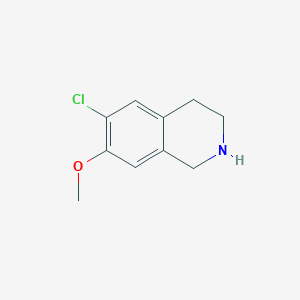
![2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13576630.png)
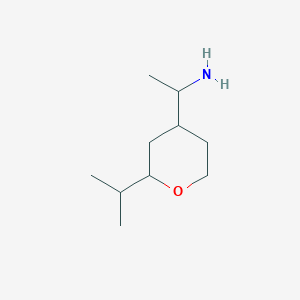
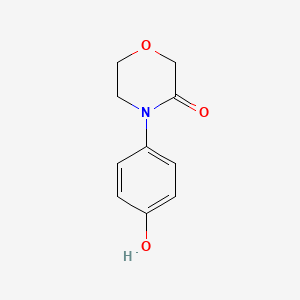
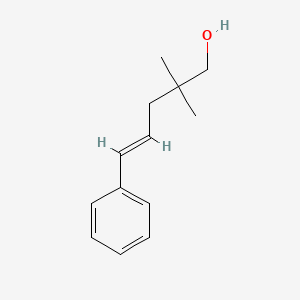


![1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13576662.png)
